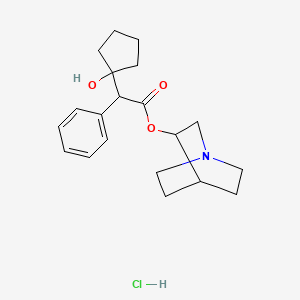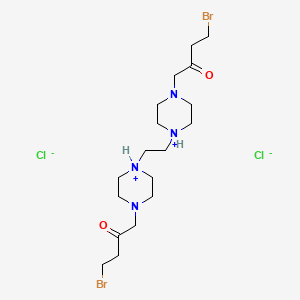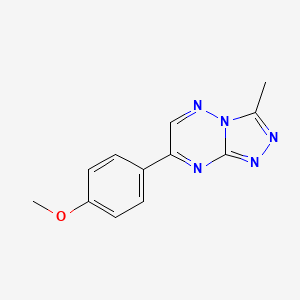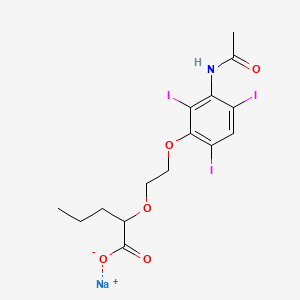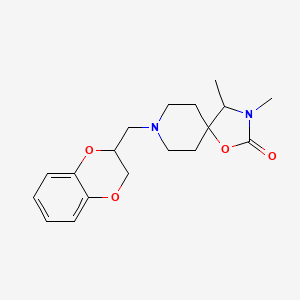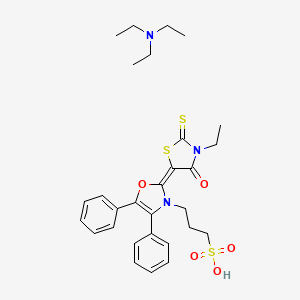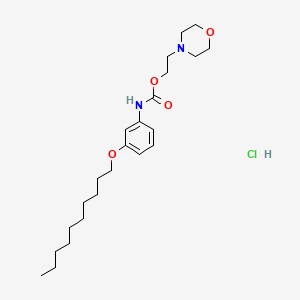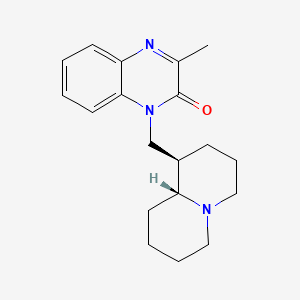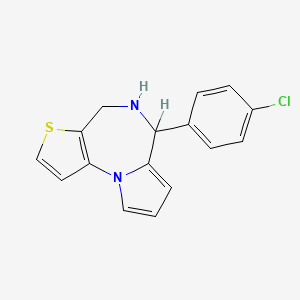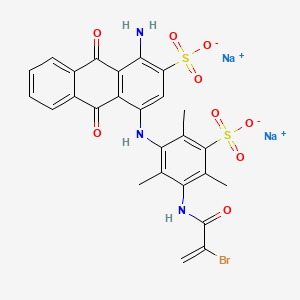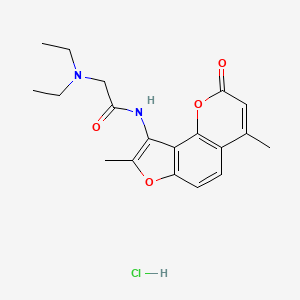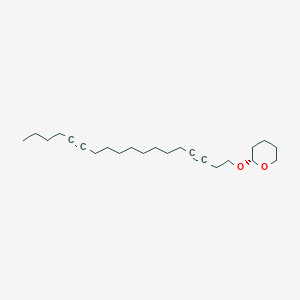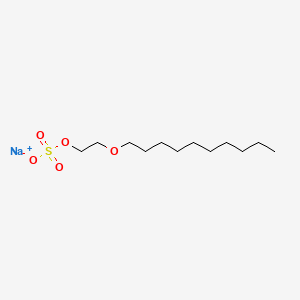
Ethanol, 2-(decyloxy)-, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyloxyethyl sodium sulfate is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, wetting, and dispersing properties. The compound is composed of a decyloxyethyl group attached to a sulfate group, with sodium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decyloxyethyl sodium sulfate is typically synthesized through the sulfation of 2-decyloxyethanol. The reaction involves the use of sulfur trioxide or chlorosulfuric acid as the sulfating agents. The general reaction conditions include:
Temperature: 30-60°C
Solvent: Often carried out in an organic solvent like dichloromethane
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 2-decyloxyethyl sodium sulfate is carried out in continuous reactors such as falling film reactors. This method ensures efficient mixing and reaction control. The process involves:
Sulfation: 2-Decyloxyethanol is reacted with sulfur trioxide in a falling film reactor.
Neutralization: The sulfated product is neutralized with sodium hydroxide.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
2-Decyloxyethyl sodium sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2-decyloxyethanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The sulfate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Oxidation: Strong oxidizing agents (e.g., potassium permanganate)
Substitution: Nucleophiles (e.g., amines) in the presence of catalysts
Major Products Formed
Hydrolysis: 2-Decyloxyethanol and sulfuric acid
Oxidation: Sulfonic acids
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
2-Decyloxyethyl sodium sulfate has numerous applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Widely used in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.
Mechanism of Action
The primary mechanism of action of 2-decyloxyethyl sodium sulfate is its ability to reduce surface tension. This property allows it to act as an effective emulsifying and dispersing agent. The molecular targets include hydrophobic surfaces, where it forms micelles that encapsulate non-polar substances, making them soluble in water. The pathways involved include the formation of micelles and the stabilization of emulsions.
Comparison with Similar Compounds
2-Decyloxyethyl sodium sulfate can be compared with other similar compounds such as:
Sodium dodecyl sulfate: Another anionic surfactant with a similar structure but a longer alkyl chain. It is also widely used in detergents and personal care products.
Sodium lauryl sulfate: Similar in structure but with a shorter alkyl chain. It is commonly used in toothpaste and shampoos.
Sodium 2-ethylhexyl sulfate: A branched-chain surfactant with similar properties but different applications due to its branched structure.
Uniqueness
The uniqueness of 2-decyloxyethyl sodium sulfate lies in its specific alkyl chain length and the presence of an ether linkage, which imparts distinct solubility and emulsifying properties compared to other surfactants.
Properties
CAS No. |
55901-67-2 |
|---|---|
Molecular Formula |
C12H25NaO5S |
Molecular Weight |
304.38 g/mol |
IUPAC Name |
sodium;2-decoxyethyl sulfate |
InChI |
InChI=1S/C12H26O5S.Na/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
YZOKKTLLYAATMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


